3-Methylpyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring system, enhancing the compound’s functional diversity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-Methylpyrazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to bind effectively to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique properties. For instance, the presence of a methyl group at the 3-position and an amine group at the 6-position enhances its reactivity and potential for functionalization, making it a valuable scaffold in various research and industrial applications .
Biological Activity
3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug discovery, supported by data tables and case studies.
Overview of this compound
This compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties. It is primarily used as a scaffold for the development of various biologically active molecules, particularly enzyme inhibitors.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound derivatives. A notable investigation involved synthesizing a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were screened for their anticancer activity against human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. The results indicated that while initial compounds showed limited growth inhibition, further modifications could enhance their efficacy .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Triazole-linked glycohybrid 1 | MDA-MB-231 | >100 | No growth inhibition |
Triazole-linked glycohybrid 2 | MDA-MB-231 | 35 | Moderate inhibition |
Control (YM155) | MDA-MB-231 | 0.5 | Strong inhibition |
Antimicrobial and Antiparasitic Activity
The compound has also been evaluated for its activity against various pathogens. Notably, it has shown promising results as an inhibitor of Plasmodium falciparum membrane-bound pyrophosphatase (mPPase), which is crucial for the survival of the malaria parasite. In vitro assays demonstrated low micromolar activity (IC50 = 14–18 µM) against this target, indicating potential for further development as an antimalarial agent .
Additionally, derivatives of this compound exhibited antibacterial activity against Mycobacterium tuberculosis , as well as antiparasitic effects against leishmaniasis and trypanosomiasis .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Its structural features allow it to effectively bind to these targets, inhibiting their activity and disrupting essential biological processes. For instance:
- Inhibition of Enzymes : The compound can inhibit key enzymes involved in metabolic pathways in cancer cells and parasites.
- Receptor Binding : It may interact with various receptors to modulate signaling pathways related to cell proliferation and survival.
Case Studies
- Anticancer Screening : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and assessed their anticancer activity using the MDA-MB-231 cell line. The results indicated that modifications to the core structure could enhance cytotoxicity.
- Antimalarial Development : Research focused on the synthesis of compounds targeting mPPase from Plasmodium falciparum , demonstrating that structural variations in pyrazolo[1,5-a]pyrimidines can lead to significant differences in inhibitory potency.
Properties
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJROYGVQACCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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